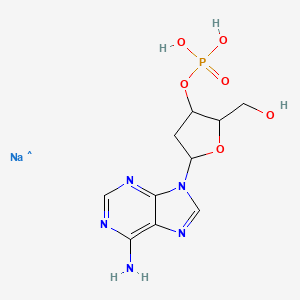

2'-Deoxyadenosine 3'-monophosphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of deoxyadenosine monophosphate, where the hydroxyl group at the 3’ position is replaced by a phosphate group, and it is further stabilized as a sodium salt. This compound is essential in the study of DNA synthesis and repair mechanisms, as well as in the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate. The product is then purified through ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography. The final product is obtained as a high-purity sodium salt, suitable for various research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxyadenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-phosphate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products Formed

Oxidation: 2’-Deoxyadenosine 3’-phosphate.

Reduction: Reduced forms of the nucleotide.

Substitution: Various substituted nucleotides depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

2'-Deoxyadenosine 3'-monophosphate sodium salt is frequently employed in enzymatic assays to study nucleic acid metabolism. It serves as a substrate for various kinases and phosphatases, aiding in the understanding of enzyme kinetics and mechanisms.

Case Study : A study demonstrated the use of this compound to investigate the hydrolysis of dinucleoside monophosphates by micrococcal nuclease, revealing insights into nucleotide release under different conditions .

Therapeutic Developments

This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its role as a nucleotide analog allows it to interfere with DNA synthesis and repair mechanisms.

Case Study : Research indicated that this compound could enhance the efficacy of certain chemotherapeutic agents by modulating DNA damage response pathways .

Biochemical Tools

In molecular biology, this compound is utilized as a building block for oligonucleotide synthesis. Its incorporation into DNA strands can be instrumental in designing specific probes and primers for PCR (Polymerase Chain Reaction) and other nucleic acid amplification techniques.

Data Table: Comparison of Nucleotide Analog Applications

| Application Area | Compound Used | Purpose |

|---|---|---|

| Enzymatic Studies | 2'-Deoxyadenosine 3'-monophosphate | Substrate for kinases/phosphatases |

| Cancer Therapeutics | 2'-Deoxyadenosine 3'-monophosphate | Interference with DNA synthesis |

| Oligonucleotide Synthesis | Various nucleotides | Building blocks for PCR and amplification |

Wirkmechanismus

The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves its incorporation into DNA strands during replication or repair processes. It acts as a chain terminator, preventing the elongation of the DNA strand. This property is particularly useful in studying DNA polymerase activity and in the development of therapeutic agents that target viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’-Deoxyadenosine 5’-monophosphate

- 2’-Deoxyadenosine 3’:5’-cyclic monophosphate sodium salt

- Adenosine 3’-monophosphate

Uniqueness

2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific structure, which allows it to act as a chain terminator in DNA synthesis. This property distinguishes it from other similar compounds, making it particularly valuable in molecular biology and therapeutic research.

Biologische Aktivität

2'-Deoxyadenosine 3'-monophosphate sodium salt (dAMP-Na) is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, metabolism, and nucleic acid synthesis. Its biological activity is linked to its structural properties and interactions with specific receptors and enzymes. This article reviews the biological activity of dAMP-Na, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

- Formula: C10H13N5O4P

- Molecular Weight: 307.21 g/mol

- CAS Number: 102832-10-0

The sodium salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications.

1. Role in Cellular Signaling

dAMP-Na is involved in cellular signaling through its interaction with purinergic receptors, particularly the P2Y receptor family. These G protein-coupled receptors (GPCRs) mediate various physiological responses, including platelet aggregation and neuronal signaling.

- P2Y1 Receptor Activation: dAMP-Na acts as an agonist for the P2Y1 receptor, which is implicated in prothrombotic responses and platelet activation. Studies have shown that antagonists of this receptor can inhibit ADP-induced platelet aggregation, suggesting a potential therapeutic role for dAMP-Na in managing thrombotic disorders .

2. Anticancer Activity

Research indicates that dAMP-Na exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating specific signaling pathways.

- Case Study: In vitro studies demonstrated that dAMP-Na reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations . The mechanism involves the activation of caspase pathways leading to programmed cell death.

3. Antiviral Properties

dAMP-Na has also been investigated for its antiviral activity. It has shown efficacy against certain viral infections by inhibiting viral replication.

- Mechanism of Action: The compound may interfere with viral RNA synthesis or function as a nucleotide analog, disrupting the replication process of viruses such as HIV and herpes simplex virus (HSV) .

Table 1: Summary of Biological Activities of dAMP-Na

The biological activities of dAMP-Na are mediated through several mechanisms:

- Receptor Binding: Binding to P2Y receptors initiates intracellular signaling cascades that affect cellular functions such as proliferation and apoptosis.

- Enzymatic Interactions: dAMP-Na can be phosphorylated by kinases to form higher-energy nucleotides, which are crucial for DNA and RNA synthesis.

- Caspase Activation: The induction of apoptosis involves the activation of caspases, which are essential for the apoptotic process.

Eigenschaften

InChI |

InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFZLWFDWSTCGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.